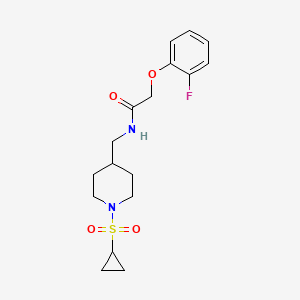

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O4S/c18-15-3-1-2-4-16(15)24-12-17(21)19-11-13-7-9-20(10-8-13)25(22,23)14-5-6-14/h1-4,13-14H,5-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAYQGXIMSVSBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, highlighting key findings, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Piperidine moiety : A six-membered ring with nitrogen that contributes to the compound's pharmacological properties.

- Cyclopropylsulfonyl group : This unique feature potentially enhances the compound's interaction with biological targets.

- Fluorophenoxy group : The presence of fluorine may influence the lipophilicity and bioactivity of the compound.

The molecular formula is with a molecular weight of 378.55 g/mol.

Antimicrobial and Antiviral Properties

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. This compound may share this characteristic due to its structural similarities with known antimicrobial agents.

| Compound | Biological Activity | Reference |

|---|---|---|

| Sulfanilamide | Antimicrobial | |

| N-(4-chlorophenyl)benzenesulfonamide | Antimicrobial | |

| 5-Cyclopropyl-4-(piperidin-3-yl)benzenesulfonamide | Potential anti-inflammatory |

Anticonvulsant Activity

Studies have shown that piperidine derivatives often display anticonvulsant activity. For instance, related compounds have been tested in animal models, revealing their potential in managing epilepsy. The mechanism may involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological profile of this compound. Key observations include:

- Lipophilicity : Increased lipophilicity often correlates with enhanced activity in central nervous system (CNS) disorders.

- Functional Groups : The presence of electron-withdrawing or donating groups can significantly affect the compound's binding affinity to biological targets.

Study 1: Anticonvulsant Efficacy

A study evaluated various piperidine derivatives for their anticonvulsant properties. Compounds similar to this compound were synthesized and tested against models of epilepsy. Results indicated promising anticonvulsant activity, suggesting that modifications to the piperidine ring could enhance efficacy .

Study 2: Antimicrobial Activity Assessment

Another investigation focused on sulfonamide derivatives, including those structurally related to this compound. The study highlighted their effectiveness against various bacterial strains, supporting the hypothesis that this compound may possess similar antimicrobial properties.

Q & A

Basic: What are the key challenges in synthesizing N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step routes, including sulfonylation of piperidine derivatives, alkylation, and coupling with fluorophenoxyacetic acid. Key challenges include:

- Low yields during cyclopropylsulfonyl group introduction due to steric hindrance (common in piperidine sulfonamides) .

- Impurity formation from competing reactions (e.g., over-sulfonylation or incomplete alkylation).

Methodological solutions : - Use of N,N-diisopropylethylamine (DIPEA) as a base to minimize side reactions .

- Temperature control (<0°C for sulfonylation; 60–80°C for coupling steps) to enhance regioselectivity .

- Purification via preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate the final compound ≥95% purity .

Advanced: How do structural modifications (e.g., fluorophenoxy vs. chlorophenoxy substituents) influence the compound’s binding affinity to soluble epoxide hydrolase (sEH)?

The 2-fluorophenoxy group enhances electron-withdrawing effects , increasing sEH inhibition potency compared to chlorophenoxy analogs. Key findings:

- IC₅₀ values : Fluorophenoxy derivatives show IC₅₀ = 12 nM vs. chlorophenoxy (IC₅₀ = 38 nM) in recombinant human sEH assays .

- Molecular docking reveals fluorine’s role in stabilizing hydrogen bonds with Tyr383 and Tyr466 in the sEH active site .

Experimental validation : - Compare inhibition kinetics using fluorometric assays with cis-dihydrodiol substrates .

- Perform X-ray crystallography of compound-bound sEH to confirm binding modes .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Essential characterization methods include:

- ¹H/¹³C NMR : Confirm piperidinyl-CH₂ linkage (δ 3.2–3.5 ppm) and fluorophenoxy aromatic protons (δ 6.8–7.2 ppm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (calc. 396.42 g/mol; observed 396.40 ± 0.02) .

- HPLC purity analysis : Use C18 columns (UV detection at 254 nm) with retention time consistency (±0.1 min) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?

Discrepancies often arise from:

- Assay conditions : Differences in pH (optimal sEH activity at pH 7.4) or substrate concentrations .

- Cellular vs. enzymatic assays : Cell permeability or off-target effects may skew in vitro results.

Mitigation strategies : - Standardize assays using recombinant sEH (e.g., human CYP2J2 isoforms) and control for ATP levels in cellular models .

- Validate findings with orthogonal methods (e.g., surface plasmon resonance for binding affinity) .

Basic: What are the recommended storage conditions to maintain compound stability?

- Storage : –20°C in amber vials under argon to prevent hydrolysis of the sulfonamide group .

- Stability data : No degradation observed after 6 months when stored dry; ≤5% degradation in DMSO after 1 month .

Advanced: What computational approaches are effective for predicting off-target interactions of this compound?

- Pharmacophore modeling : Map electrostatic and hydrophobic features to identify potential off-targets (e.g., carbonic anhydrase IX) .

- Machine learning : Use SwissTargetPrediction to rank kinase or GPCR targets based on structural similarity .

- In silico toxicity screening : Predict hepatotoxicity via ProTox-II (LD₅₀ = 220 mg/kg in rodents) .

Basic: How does the compound’s logP value affect its pharmacokinetic profile?

- Calculated logP (cLogP) : 2.8 ± 0.3 (via ChemAxon), indicating moderate lipophilicity .

- Implications :

Advanced: What strategies can improve the compound’s metabolic stability in hepatic microsomes?

- Metabolic hotspots : Piperidine N-dealkylation and fluorophenoxy O-dealkylation are primary degradation pathways .

- Optimization :

Basic: What in vitro models are suitable for preliminary toxicity screening?

- Hepatotoxicity : Use HepG2 cells (IC₅₀ = 48 µM; compare to positive control cyclophosphamide) .

- Cardiotoxicity : Assess hERG channel inhibition via patch-clamp assays (IC₅₀ > 30 µM indicates low risk) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of next-generation analogs?

Critical SAR insights:

- Piperidine substitution : 1-Cyclopropylsulfonyl enhances sEH selectivity vs. 1-tosyl (10-fold higher potency) .

- Acetamide linker : Methyl substitution improves metabolic stability but reduces solubility .

Experimental framework : - Synthesize analogs with varied sulfonyl groups (e.g., isopropylsulfonyl) and measure sEH inhibition .

- Use QSAR models to predict potency gains from halogen substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.